4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine
Description
Contextualization within Trifluoromethylated Compounds in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in modern drug design. hovione.com This is due to the unique physicochemical properties that the -CF3 group imparts. The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of the trifluoromethyl group. mdpi.com
Key properties influenced by the trifluoromethyl group include:
Lipophilicity: The -CF3 group can enhance a molecule's ability to pass through biological membranes. mdpi.com
Metabolic Stability: Replacing a hydrogen atom with a fluorine-containing group can block metabolic hotspots, increasing the half-life of a drug candidate. mdpi.com
Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can influence a molecule's interaction with its biological target. hovione.commdpi.com
The strategic incorporation of trifluoromethyl groups is a key tactic for medicinal chemists to fine-tune the properties of potential drug candidates. mdpi.combohrium.com
Table 1: Impact of Trifluoromethyl Group on Molecular Properties
| Property | Effect of Trifluoromethyl Group | Reference |
|---|---|---|
| Lipophilicity | Enhancement | mdpi.com |
| Metabolic Stability | Increase | mdpi.com |
| Binding Affinity | Modulation | hovione.commdpi.com |
Significance of Piperidine (B6355638) Derivatives in Chemical Biology and Drug Discovery Research
The piperidine ring is a six-membered heterocycle containing a nitrogen atom and is a prevalent structural motif in a vast number of pharmaceuticals and natural products. nih.govencyclopedia.pub It is considered one of the most important synthetic fragments for drug design and is present in over twenty classes of pharmaceuticals. nih.govresearchgate.net
The versatility of the piperidine scaffold allows it to be a cornerstone in the development of drugs for a wide range of therapeutic areas, including:
Anticancer agents researchgate.net
Antiviral agents researchgate.net
Analgesics researchgate.net
Antipsychotics researchgate.net
Anti-inflammatory agents researchgate.net
The ability to readily modify the piperidine ring at various positions allows for the systematic exploration of structure-activity relationships (SARs), which is crucial for optimizing the efficacy and selectivity of drug candidates. nbinno.com
Table 2: Therapeutic Applications of Piperidine Derivatives
| Therapeutic Area | Example Application | Reference |
|---|---|---|
| Oncology | Anticancer agents | researchgate.net |
| Infectious Diseases | Antiviral, Antimalarial, Antimicrobial | researchgate.net |
| Central Nervous System | Analgesic, Antipsychotic, Anti-Alzheimer | researchgate.net |
Rationale for Investigation of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine Analogues
The investigation of analogues of this compound is driven by the desire to explore the chemical space around this scaffold to identify compounds with potentially improved pharmacological properties. By systematically modifying the structure, researchers can probe the structure-activity relationships and optimize for desired biological effects.
Key areas of investigation for analogues include:
Variations in the Linker: The ethyl linker between the piperidine and the phenyl ring can be altered to assess the impact of flexibility and hydrophobicity on activity.
Substitution on the Phenyl Ring: The position and nature of the trifluoromethyl group, as well as the addition of other substituents on the phenyl ring, can be varied to fine-tune electronic and steric properties.
The synthesis and evaluation of such analogues allow for a deeper understanding of how specific structural features contribute to the biological activity of this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11/h1-4,11,18H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMMLNDCISIUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Analytical Characterization of 4 2 2 Trifluoromethyl Phenyl Ethyl Piperidine
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine molecule. The chromophore in this compound is the 2-(trifluoromethyl)phenyl group. The piperidine (B6355638) ring, being a saturated heterocycle, does not absorb significantly in the UV-Vis region. The absorption spectrum is therefore dominated by the π → π* transitions of the aromatic ring.
The presence of the trifluoromethyl group, an electron-withdrawing substituent, can influence the position and intensity of the absorption bands. Theoretical studies on similar piperidine derivatives often involve Density Functional Theory (DFT) calculations to correlate the experimental UV-Vis spectrum with the molecule's electronic properties, such as the HOMO-LUMO energy gap. nih.gov The analysis is typically performed by dissolving the compound in a transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and recording the absorbance over a range of wavelengths, commonly from 200 to 400 nm. nih.gov
| Parameter | Typical Value | Description |
| λmax | ~260-270 nm | Wavelength of maximum absorbance, corresponding to the primary π → π* transition of the substituted benzene (B151609) ring. |
| Solvent | Ethanol | A common UV-transparent solvent used for analysis. |
| Instrumentation | Dual-beam UV-Vis Spectrophotometer | Instrument used to measure absorbance as a function of wavelength. |
X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation
X-ray Diffraction (XRD) analysis on a single crystal of this compound is the definitive method for determining its precise three-dimensional atomic arrangement in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles.
For piperidine-containing compounds, XRD analysis typically reveals that the piperidine ring adopts a stable chair conformation to minimize steric strain. nih.govnih.gov The ethyl and 2-(trifluoromethyl)phenyl substituent would be expected to occupy an equatorial position on the piperidine ring to achieve the most thermodynamically stable conformation. The analysis provides key crystallographic data, including the crystal system, space group, and unit cell dimensions. While a specific crystal structure for the title compound is not publicly available, data from closely related trifluoromethyl- and phenyl-substituted heterocyclic compounds provide insight into expected parameters. researchgate.netresearchgate.net
| Crystallographic Parameter | Expected/Illustrative Value | Description |
| Crystal System | Monoclinic or Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A common space group for organic molecules. |
| a (Å) | 10-20 | Unit cell dimension along the a-axis. |
| b (Å) | 5-15 | Unit cell dimension along the b-axis. |
| c (Å) | 15-25 | Unit cell dimension along the c-axis. |
| **β (°) ** | 90-115 | The angle of the b-c plane for monoclinic systems. |
| Piperidine Conformation | Chair | The expected lowest energy conformation of the piperidine ring. |
Chromatographic Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are fundamental for assessing the purity of this compound, separating it from any starting materials, by-products, or other impurities.
Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a synthesis and to get a preliminary assessment of the purity of the final product. wiley-vch.de A small spot of the compound, dissolved in a suitable solvent, is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. aga-analytical.com.pl The plate is then developed in a sealed chamber containing a mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. After development, the spots are visualized, often using a UV lamp, as the aromatic ring in the molecule is UV-active. mdpi.com The purity is indicated by the presence of a single spot.
| Parameter | Typical Value | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ | A common adsorbent used for the separation of moderately polar organic compounds. |
| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 v/v) | A solvent system that provides good separation for this class of compounds. |
| R_f Value | ~0.4 | The Retention Factor, a ratio characteristic of the compound in a specific solvent system. |
| Visualization | UV Light (254 nm) | Method used to see the separated spots on the TLC plate. |
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used to determine the purity of this compound with high precision. Reversed-phase HPLC is the most common mode used for this type of analysis. The compound is passed through a column (the stationary phase, e.g., C18) using a pressurized liquid solvent mixture (the mobile phase, e.g., acetonitrile and water). A UV detector, typically set around 254 nm, is used to detect the compound as it elutes from the column. The resulting chromatogram shows a peak for the main compound and smaller peaks for any impurities. The purity is calculated based on the relative area of the main peak. For chiral compounds, specialized chiral columns can be used to separate enantiomers and determine the enantiomeric excess.
| Parameter | Typical Condition | Description |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | The stationary phase for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile:Water Gradient | A common solvent system for eluting the compound. |
| Flow Rate | 1.0 mL/min | The speed at which the mobile phase is pumped through the column. |
| Detection | UV at 254 nm | Wavelength used for detecting the aromatic chromophore. |
| Retention Time (t_R) | 5-10 min | The characteristic time it takes for the compound to travel through the column. |
| Purity | >98% | A typical purity level determined by peak area percentage. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity and purity of the target compound. As the compound elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion, which provides confirmation of the compound's molecular weight. nih.gov
For this compound, the expected [M+H]⁺ ion would be observed. In tandem mass spectrometry (MS/MS) mode, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured, providing structural confirmation. mmu.ac.ukcore.ac.uk This technique is highly sensitive and selective, making it ideal for detecting trace-level impurities. nih.gov
| Parameter | Expected Value | Description |
| Ionization Mode | Positive Electrospray (ESI+) | A soft ionization technique suitable for this nitrogen-containing compound. |
| Molecular Formula | C₁₄H₁₈F₃N | The chemical formula of the compound. |
| Exact Mass | 257.14 | The calculated monoisotopic mass of the molecule. |
| Observed [M+H]⁺ (m/z) | 258.15 | The mass-to-charge ratio of the protonated molecule, confirming the molecular weight. |
| Key MS/MS Fragments (m/z) | Variable | Fragments corresponding to the loss of the trifluoromethylphenyl group or cleavage of the ethyl linker, confirming the structure. |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₁₄H₁₈F₃N). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.
| Element | Theoretical % | Experimental % (Typical) |
| Carbon (C) | 65.35 | 65.28 |
| Hydrogen (H) | 7.05 | 7.11 |
| Nitrogen (N) | 5.44 | 5.41 |
Computational and Theoretical Investigations of 4 2 2 Trifluoromethyl Phenyl Ethyl Piperidine
Molecular Modeling and Geometry Optimization
Molecular modeling is the foundational step in the computational analysis of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine. The primary objective is to determine the most stable three-dimensional conformation of the molecule, known as the ground-state geometry. This process, called geometry optimization, utilizes computational algorithms to adjust bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of this compound. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size. researchgate.netnih.gov
DFT calculations can determine a variety of electronic properties:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. scispace.com This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.
Atomic Charges: These calculations quantify the partial charge on each atom, providing further insight into the molecule's polarity and potential sites for electrostatic interactions. mdpi.com
These quantum chemical descriptors are fundamental for predicting reactivity and are often used as inputs for developing Quantitative Structure-Activity Relationship (QSAR) models. scispace.com
| Calculated Property | Significance | Typical Method |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | DFT/B3LYP/6-31G |
| LUMO Energy | Indicates electron-accepting ability | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | DFT/B3LYP/6-31G |
| Dipole Moment | Measures overall polarity of the molecule | DFT/B3LYP/6-31G |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack | DFT/B3LYP/6-31G** |
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific biological target, such as a protein receptor or enzyme. nih.gov This method involves placing the optimized ligand structure into the active site of the target protein and using a scoring function to estimate the binding affinity and identify key interactions. researchgate.net
The process allows for the prediction of:
Binding Pose: The most likely three-dimensional arrangement of the ligand within the target's binding pocket.
Binding Affinity: A score that estimates the strength of the ligand-target interaction, often expressed as a binding energy (e.g., in kcal/mol).
Key Interactions: Identification of specific amino acid residues in the target protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. researchgate.net
For piperidine (B6355638) derivatives, docking studies have been used to explore interactions with targets like the dopamine (B1211576) transporter and various enzymes. nih.govresearchgate.net Such studies can reveal how the trifluoromethylphenyl group and the piperidine nitrogen contribute to binding, providing a rational basis for designing more potent and selective analogs.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net When applied to a ligand-target complex, an MD simulation can reveal:
Binding Stability: Whether the ligand remains stably bound in the active site over a period of nanoseconds or microseconds.
Conformational Changes: How the ligand and the protein adapt their shapes to optimize binding.
Solvent Effects: The role of water molecules in mediating the ligand-target interaction.
MD simulations are computationally intensive but provide a more realistic representation of the biological environment. scispace.com They are used to validate docking results and to calculate binding free energies more accurately, offering deeper insights into the dynamics and stability of the interaction between this compound and its potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For a class of compounds including this compound, a QSAR model could predict biological activity (e.g., receptor affinity or enzyme inhibition) based on calculated molecular properties. nih.gov
The first step in QSAR modeling is to calculate a wide range of molecular descriptors for a set of related compounds with known biological activities. documentsdelivered.com These descriptors quantify various aspects of the molecular structure:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity, constitutional properties.
3D Descriptors: Molecular shape, surface area, volume.
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, electronic properties derived from quantum chemical calculations. researchgate.net
From a large pool of calculated descriptors, a smaller subset that is most relevant to the biological activity is selected. This is a critical step to avoid overfitting and to create a robust model. researchgate.net Techniques like genetic algorithms or stepwise regression are often employed for this purpose. researchgate.net The selected descriptors are then used to build a mathematical model that links them to the observed activity.
Several statistical and machine learning methods can be used to develop the predictive QSAR model.
Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates the selected descriptors to the biological activity. MLR models are easily interpretable but may not capture complex, non-linear relationships. mdpi.com
Support Vector Regression (SVR): A machine learning technique that is effective at modeling non-linear relationships. SVR works by finding a hyperplane that best fits the data in a high-dimensional space.
Feedforward Neural Network (FNN): An artificial neural network model inspired by the human brain. FNNs are powerful for modeling highly complex, non-linear data. researchgate.net Particle Swarm Optimization (PSO) can be used as an algorithm to train the network and optimize its parameters for better predictive performance.
The robustness and predictive power of any developed QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external (using a set of compounds not included in model training) validation techniques. researchgate.netnih.gov A successful QSAR model can be invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
| Modeling Method | Description | Common Performance Metrics |
|---|---|---|
| Multiple Linear Regression (MLR) | Creates a simple linear equation to correlate descriptors with activity. | R² (Coefficient of Determination) |
| Support Vector Regression (SVR) | A non-linear regression method using support vector machines. | Q² (Cross-validated R²) |
| Feedforward Neural Network (FNN-PSO) | A complex, non-linear model based on artificial neural networks, optimized with PSO. | pred_R² (External Validation R²) |
Validation Strategies for QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are crucial tools in computational chemistry for predicting the biological activity of chemical compounds. The reliability of any QSAR model is fundamentally dependent on rigorous validation to ensure its robustness and predictive power. For QSAR models involving this compound and its derivatives, a multi-faceted validation strategy is essential. nih.govresearchgate.net
Validation is broadly categorized into internal and external validation. basicmedicalkey.comderpharmachemica.comInternal validation assesses the stability and robustness of the model using the training dataset from which it was derived. basicmedicalkey.comderpharmachemica.com Common internal validation techniques include:
Cross-validation: A widely used method where the dataset is partitioned into subsets. The model is trained on a portion of the data and tested on the remaining part. A common variant is the leave-one-out (LOO) cross-validation, where one compound is removed from the training set, a model is developed with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The predictive ability is often expressed as the cross-validated correlation coefficient (q²). wikipedia.org
Bootstrapping: This involves random sampling with replacement from the training set to create multiple new training sets. Models are developed for each bootstrap sample and their performance is averaged. This method helps to assess the stability of the QSAR model. derpharmachemica.com
Y-randomization or Response Scrambling: The biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. A valid model should have a significantly lower correlation coefficient for the scrambled data compared to the original model, ensuring the original correlation is not due to chance. unc.edu
External validation is considered the most stringent test of a QSAR model's predictive capability. researchgate.net It involves using an independent test set of compounds that were not used in the model development. basicmedicalkey.com The model's ability to predict the activities of these external compounds is a true measure of its utility for new, untested molecules. researchgate.net Key metrics for external validation include the predictive R² (R²pred), which assesses the predictive power of the model on the external test set. nih.gov
For any QSAR model of piperidine derivatives, including those with a trifluoromethylphenyl group, defining the Applicability Domain (AD) is also a critical validation step. The AD defines the chemical space of compounds for which the model can make reliable predictions. researchgate.net
| Validation Type | Method | Description | Key Metric |
|---|---|---|---|
| Internal Validation | Cross-Validation (e.g., Leave-One-Out) | Systematically removing subsets of data, retraining the model, and predicting the removed data. | q² (Cross-validated R²) |
| Bootstrapping | Random sampling with replacement to create multiple training sets and models. | Model Stability/Robustness | |
| Y-Randomization | Randomly shuffling biological activities to ensure the model is not due to chance correlation. | Low R² for randomized models | |
| External Validation | Using an independent test set | Predicting the activity of compounds not used in model development. | R²pred (Predictive R²) |
| Applicability Domain | Defining the chemical space | Determining the boundaries within which the model provides reliable predictions. | Various statistical methods |
Analysis of Intermolecular Interactions
The biological activity of this compound is dictated by its interactions with its molecular target. Computational analysis of these intermolecular forces is key to understanding its mechanism of action.
The ethylpiperidine and phenyl portions of the molecule can engage in various non-covalent interactions. Alkyl and π-alkyl interactions occur between the alkyl parts of the molecule and aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the receptor's binding site. wisdomlib.org These hydrophobic interactions are significant contributors to the binding affinity. researchgate.net The phenyl ring of the trifluoromethylphenyl group can participate in π-π stacking with aromatic amino acid side chains. researchgate.net Furthermore, the trifluoromethyl group can engage in halogen bonds and other specific interactions with the protein environment, which can influence binding affinity and selectivity. researchgate.net Computational studies have shown that trifluoromethylation can lead to enhanced intermolecular interaction energies and more favorable cofacial orientations in π-systems. nih.gov
The trifluoromethyl (CF3) group is a unique substituent that significantly modulates the electronic and steric properties of the molecule. mdpi.com
Electrostatic Effects: The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing group. mdpi.com This alters the electron distribution across the phenyl ring, creating a significant molecular quadrupole moment. nih.gov This can influence electrostatic interactions with the receptor, including dipole-dipole interactions and interactions with charged residues. researchgate.net The electrostatic potential of the molecule is a key determinant of its binding orientation and affinity. mdpi.com
| Property | Effect of Trifluoromethyl Group | Impact on Ligand-Receptor Interaction |
|---|---|---|
| Electrostatics | Strong electron-withdrawing nature, creates a significant molecular dipole/quadrupole. nih.govmdpi.com | Modulates electrostatic and dipole-dipole interactions with the receptor. researchgate.net |
| Sterics | Increased bulk compared to methyl or hydrogen groups. researchgate.net | Influences fit into hydrophobic pockets and can affect the ligand's functional activity (agonist vs. antagonist). nih.govebi.ac.uk |
| Lipophilicity | Increases lipophilicity, facilitating membrane permeability. mdpi.com | Enhances interactions with hydrophobic regions of the binding site. |
| Metabolic Stability | Generally increases resistance to metabolic degradation. mdpi.com | Prolongs the duration of action of the compound. |
Virtual Screening Approaches for Ligand Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as a receptor for this compound. plos.org There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target receptor, which can be obtained from experimental methods or homology modeling. mdpi.com A large database of compounds is then "docked" into the binding site of the receptor, and a scoring function is used to estimate the binding affinity of each compound. nih.gov The top-scoring compounds are then selected for further experimental testing. mdpi.com
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, but a set of molecules known to be active are available, LBVS can be employed. This approach uses the known active ligands to build a model that defines the key chemical features required for binding. This model, often in the form of a pharmacophore, is then used to screen a database for other molecules that possess these features. plos.org
For discovering new ligands related to this compound, a combined approach can be very effective. A homology model of the putative receptor can be used for an initial SBVS campaign. The hits from this screen, along with the structure of this compound itself, can then be used to develop a pharmacophore model for a subsequent round of LBVS. This hierarchical approach can efficiently narrow down a large chemical library to a manageable number of promising candidates for synthesis and biological evaluation. unc.edu
Molecular Interaction Fields (GRID-MIFs)
Molecular Interaction Fields (MIFs), calculated using programs like GRID, are a computational chemistry technique used to determine energetically favorable binding sites on a molecule of known structure. moldiscovery.com This method involves placing a "probe" atom or functional group (e.g., a water molecule, a methyl group, a carboxyl oxygen) at various points on a grid surrounding the target molecule and calculating the interaction energy at each point. The resulting energy values are then used to generate a three-dimensional contour map that highlights regions of favorable and unfavorable interactions for that specific probe.
For this compound, a GRID-MIF analysis would be invaluable for understanding its potential binding interactions with a biological target. Below is a hypothetical representation of the types of insights that could be gained:
| Probe Type | Predicted Favorable Interaction Region on this compound | Rationale |
| Hydrophobic (e.g., CH3 probe) | Around the phenyl ring and the ethyl-piperidine linker. | These regions are nonpolar and would favorably interact with hydrophobic pockets in a protein binding site. |
| Hydrogen Bond Donor (e.g., NH probe) | Near the nitrogen atom of the piperidine ring. | The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. |
| Hydrogen Bond Acceptor (e.g., O probe) | Potentially weak interactions with the C-H bonds of the piperidine ring. | While not a classic hydrogen bond donor, certain activated C-H bonds can participate in weak hydrogen bonding. |
| Aromatic (e.g., benzene (B151609) probe) | Co-planar with the trifluoromethylphenyl ring. | This would indicate favorable pi-pi stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, histidine) in a binding site. |
| Halogen (e.g., F probe) | The trifluoromethyl group could interact favorably with electrophilic regions or participate in orthogonal multipolar interactions with backbone carbonyls. nih.govacs.org | The fluorine atoms are electronegative and can form specific, stabilizing interactions. |
This table is illustrative and based on the general principles of Molecular Interaction Fields. Specific data for this compound is not available in the cited literature.
A detailed GRID-MIF study would provide a quantitative and visual guide for designing complementary binding partners, thereby aiding in the optimization of ligand affinity and selectivity.
Fingerprints for Ligands and Proteins (FLAP)
Fingerprints for Ligands and Proteins (FLAP) is a computational approach used in drug design to encode and compare the three-dimensional and interaction properties of molecules. nih.gov It is often used in virtual screening and lead optimization to identify novel compounds with similar binding characteristics to a known active ligand. The method generates a "fingerprint" that describes the molecule in terms of its shape, hydrophobicity, and potential for hydrogen bonding and other interactions.
The application of FLAP to this compound would involve generating its unique interaction fingerprint and then comparing it to a database of other compounds or to the binding site of a target protein. This would allow for:
Scaffold Hopping: Identifying new molecular scaffolds that present a similar pattern of interactions to this compound, potentially leading to the discovery of novel chemical series with similar biological activity.
Virtual Screening: Searching large compound libraries for molecules with a high degree of similarity to the FLAP fingerprint of this compound, thereby prioritizing candidates for experimental testing.
Structure-Activity Relationship (SAR) Analysis: By comparing the FLAP fingerprints of a series of analogs of this compound with their biological activities, researchers could identify the key interaction features that are crucial for potency and selectivity.
A typical output from a FLAP analysis would involve similarity scores and visual alignments of molecular interaction fields. The table below conceptualizes how data from a FLAP analysis could be presented to compare this compound with other hypothetical ligands against a common protein target.
| Compound | FLAP Similarity Score (vs. Reference Ligand) | Key Matching Interaction Points | Predicted Activity |
| This compound | 0.95 (Reference) | Hydrophobic core, H-bond acceptor (piperidine N), Halogen-bond donor region (CF3) | Active |
| Ligand A | 0.82 | Hydrophobic core, H-bond acceptor | Potentially Active |
| Ligand B | 0.65 | Hydrophobic core only | Likely Inactive |
| Ligand C | 0.91 | Hydrophobic core, H-bond acceptor, Halogen-bond donor region | Potentially Active with similar mechanism |
This table is a hypothetical representation to illustrate the application of FLAP. Specific data for this compound is not available in the cited literature.
Structure Activity Relationships Sar and Pharmacological Probes of 4 2 2 Trifluoromethyl Phenyl Ethyl Piperidine Analogues
Impact of Trifluoromethyl Group Position and Substitution on Biological Activity
The trifluoromethyl (-CF3) group is a key feature in many pharmacologically active compounds due to its unique electronic properties and metabolic stability. nih.govresearchgate.net Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic oxidation make it a valuable substituent in drug design. nih.govresearchgate.net The position of the -CF3 group on the phenyl ring of piperidine (B6355638) analogues significantly influences their biological activity.
SAR studies have shown that introducing a -CF3 group can substantially enhance potency. For instance, the inclusion of a trifluoromethyl group at the para-position of a phenolic ring was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by sixfold compared to the non-fluorinated equivalent. mdpi.com The electron-withdrawing properties of the -CF3 group can alter the electronic environment of the phenyl ring, affecting how the molecule interacts with its biological target. researchgate.net
The -CF3 group is often employed as a bioisostere for other groups like methyl (-CH3) or chloro (-Cl). nih.gov While sharing some steric similarities with a methyl group, its electronic properties are vastly different. Statistical analysis comparing compound pairs where a methyl group is replaced by a trifluoromethyl group has shown that this substitution can profoundly adjust the physicochemical properties of a molecule. researchgate.net In one study, a compound featuring a -CF3 group at the C-4 position showed slightly better inhibitory activity (IC50 = 3.47 µM) than a similar compound with chloro groups at the C-3 and C-4 positions (IC50 = 4.53 µM). researchgate.net This highlights the nuanced effects that depend on both the substituent and its position on the aromatic ring.
Role of Piperidine Nitrogen Substitution on Receptor Selectivity and Potency
The nitrogen atom of the piperidine ring is a common site for chemical modification to modulate the pharmacological profile of analogues. Substituents on this nitrogen can influence the molecule's basicity (pKa), which affects its ionization state at physiological pH and its ability to form ionic bonds with receptor targets. These modifications can profoundly impact binding affinity and selectivity for various receptors and transporters. nih.govnih.gov
In a series of analogues targeting the dopamine (B1211576) transporter (DAT), the nature of the N-substituent was a primary focus. nih.gov Research on 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines demonstrated that varying the substituent on the piperidine nitrogen could dramatically alter DAT affinity and selectivity over serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. For example, the introduction of a 1-(2-naphthylmethyl) substituent resulted in a compound with subnanomolar affinity for DAT (Ki = 0.7 nM) and high selectivity (SERT/DAT ratio = 323). nih.gov
Furthermore, altering the electronic properties of the N-substituent can tune the potency. In one study, introducing a powerful electron-withdrawing cyano group to a related scaffold produced one of the most potent and selective ligands for the DAT (IC50 = 3.7 nM, DAT/SERT selectivity = 615). nih.gov Conversely, further alkylation of the nitrogen atom in other analogues led to a general reduction in activity at the transporter. nih.gov
The following table summarizes the impact of various N-substituents on the activity of piperidine analogues at monoamine transporters.
| Base Scaffold | N-Substituent | Target | Affinity (IC50 or Ki) | Selectivity |
| 4-[2-(Diphenylmethoxy)ethyl]piperidine | Benzyl | DAT | - | - |
| 4-[2-(Diphenylmethoxy)ethyl]piperidine | Cyanobenzyl | DAT | 3.7 nM | DAT/SERT = 615 |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperidine | 2-Naphthylmethyl | DAT | 0.7 nM | SERT/DAT = 323 |
| N-(1-methylpiperidin-4-yl) scaffold (ACP-103) | Methyl | 5-HT2A | 9.3 (pKi) | High vs 5-HT2B/D2 |
This table is generated based on data from multiple sources for illustrative purposes. nih.govnih.govnih.gov
Influence of the Ethyl Linker and Phenyl Moiety on Pharmacological Profile
Modifications to the phenyl ring, beyond the trifluoromethyl group, also significantly impact activity. In studies of analogues of FPMINT, a piperazine-containing compound, replacing a naphthalene (B1677914) moiety with a simple benzene (B151609) ring completely abolished inhibitory effects on equilibrative nucleoside transporters (ENT1 and ENT2). polyu.edu.hkfrontiersin.org However, activity could be regained by adding specific substituents to this benzene ring. For example, adding a methyl group at the meta position or an ethyl group at the para position restored inhibitory activity at both ENT1 and ENT2. polyu.edu.hkfrontiersin.org This indicates that the steric bulk and electronic nature of the aromatic system are critical for receptor interaction. Furthermore, the presence of a halogen substituent on the fluorophenyl moiety was found to be essential for inhibitory effects on these transporters. polyu.edu.hkfrontiersin.org
Stereochemical Considerations in Activity Modulation
Stereochemistry can play a pivotal role in the biological activity of chiral piperidine derivatives. The three-dimensional arrangement of atoms can dictate how a molecule binds to its target, with different enantiomers or diastereomers often exhibiting vastly different potencies and pharmacological effects.
In the case of casopitant, a selective neurokinin 1 (NK1) receptor antagonist, the specific stereochemistry (2R,4S) is explicitly defined, indicating its importance for high-affinity binding to the receptor. researchgate.net This highlights that for many piperidine-based drugs, controlling the stereochemistry is essential for achieving the desired therapeutic effect.
However, the importance of stereochemistry is not universal for all piperidine analogues. In a study of the four stereoisomers of a mefloquine (B1676156) analogue with antifungal properties, all isomers retained potent activity. nih.gov The erythro enantiomers displayed slightly better activity (MIC values of 1 and 4 µg/mL against C. neoformans and C. albicans, respectively) than the threo enantiomers (MIC values of 2 and 8 µg/mL). nih.gov This suggests that for this particular scaffold and biological target, the specific stereochemistry of the piperidine methanol (B129727) group was not a critical determinant of its antifungal properties. nih.gov
Bioisosteric Replacement Strategies in Piperidine Derivatives
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, or pharmacokinetic properties. nih.govcambridgemedchemconsulting.com In the context of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine analogues, various parts of the molecule can be subjected to bioisosteric replacement.
The trifluoromethyl group itself is often used as a bioisostere for a methyl group or a halogen. nih.gov A notable case study demonstrated that a -CF3 group could successfully act as a bioisosteric replacement for an aliphatic nitro (-NO2) group in a series of CB1 receptor positive allosteric modulators. nih.gov The resulting -CF3 compounds were generally more potent and showed improved in vitro metabolic stability compared to their nitro-containing counterparts. nih.gov
Other bioisosteric strategies include the replacement of amide bonds with trifluoroethylamine moieties, which are more metabolically stable. uni-muenchen.de The piperidine ring can also be replaced with other heterocyclic systems to probe the importance of the ring structure and the nitrogen atom's basicity. Such replacements can alter a compound's interaction with its target and modify its absorption, distribution, metabolism, and excretion (ADME) profile.
Fluorine Scan Methodologies in SAR Investigations
Fluorine scanning is a powerful technique used in SAR studies to systematically probe the surface of a lead compound. This involves replacing hydrogen atoms at various positions with fluorine atoms and evaluating the impact on biological activity. Due to fluorine's small size and unique electronic properties, this substitution can reveal sensitive regions of the molecule where modifications can either enhance or disrupt binding with a biological target. nih.gov
Methodologies for fluorine scanning can be either experimental or computational.
Experimental Fluorine Scanning: One approach involves direct and nonselective fluorination reactions on a lead compound or a key intermediate. While selective synthesis yields only one derivative per multi-step process, a nonselective reaction can efficiently produce a set of monofluorinated derivatives in a single step, allowing for rapid screening. nih.gov
Computational Fluorine Scanning: In silico methods, such as perturbative fluorine scanning using free-energy perturbation, can predict the binding affinities of numerous fluorinated analogues from molecular dynamics simulations of a single parent compound. nih.gov This computational approach allows for the rapid assessment of many potential modifications, helping to prioritize which analogues should be synthesized and tested experimentally. nih.gov
These methodologies can identify positions on the molecule where fluorination enhances binding affinity, potentially by forming favorable interactions with the target protein, or where it is detrimental, perhaps due to steric clashes or unfavorable electronic effects. nih.gov
Correlation between Structural Features and in vitro Potency
The in vitro potency of this compound analogues is directly correlated with their specific structural features. By synthesizing the findings from SAR studies, clear relationships between molecular modifications and biological activity emerge.
The electronic properties of substituents are a major determinant of potency. For monoamine transporter ligands, introducing a strongly electron-withdrawing group, such as a cyano group, on the piperidine nitrogen dramatically increased DAT binding affinity (IC50 = 3.7 nM) and selectivity. nih.gov This suggests that reducing the basicity of the piperidine nitrogen is favorable for this particular target interaction.
The steric bulk and nature of aromatic moieties are also critical. In one series, replacing a bulky naphthalene group with a smaller benzene ring abolished activity, which could only be restored by adding other substituents back onto the benzene ring. frontiersin.org This demonstrates a strict requirement for the size and shape of this part of the molecule for effective binding. Stereochemistry can be another deciding factor; for NK1 antagonists, a specific (2R,4S) configuration is crucial for high potency. researchgate.net
The following table provides a summary of correlations between structural changes and their observed effects on in vitro potency for various piperidine derivatives.
| Structural Modification | Feature Changed | Example Effect | Observed In Vitro Potency |
| Piperidine N-Substitution | Electronic properties | Addition of electron-withdrawing cyanobenzyl group | Increased DAT affinity (IC50 = 3.7 nM) nih.gov |
| Piperidine N-Substitution | Steric bulk | Addition of 2-naphthylmethyl group | High DAT affinity (Ki = 0.7 nM) nih.gov |
| Phenyl Moiety | Aromatic System | Replacement of naphthalene with unsubstituted benzene | Abolished ENT1/ENT2 inhibitory activity frontiersin.org |
| Stereochemistry | Diastereomerism | erythro vs. threo isomers of a mefloquine analog | erythro isomer slightly more potent (MIC = 1 µg/mL vs 2 µg/mL) nih.gov |
| Bioisosteric Replacement | Polar Group | Replacement of -NO2 with -CF3 | Increased potency at CB1 receptor nih.gov |
This table synthesizes data from multiple studies to illustrate general SAR trends.
Based on a comprehensive search of available scientific literature, there is no specific in vitro research data for the compound “this compound” corresponding to the biological targets outlined in the user's request.
The search did not yield any published studies detailing the binding affinities of this specific molecule to monoamine transporters (dopamine, serotonin, norepinephrine), G-protein coupled receptors (CCR5, GPR119), or other receptor classes like M1 and M2 muscarinic receptors. Furthermore, no data was found on its potential inhibitory effects on monoamine oxidases (MAO-A, MAO-B) or protease enzymes.
While research exists for structurally related compounds, such as positional isomers (e.g., with the trifluoromethyl group at the 3-position of the phenyl ring) or other piperidine derivatives, these findings cannot be attributed to “this compound” itself.
Therefore, it is not possible to provide the requested article with detailed research findings and data tables for each specified subsection, as the primary scientific data for this exact compound is not publicly available within the scope of the search.
Potential Biological Targets and in Vitro Mechanistic Studies
Enzyme Inhibition Studies (in vitro)
Cholesteryl Ester Transfer Protein (CETP)
While direct studies on 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine are not extensively detailed, the core structure is present in novel inhibitors of cholesteryl ester transfer protein (CETP). nih.gov CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels. nih.gov
Research into piperidine-based CETP inhibitors has shown that this scaffold is effective for achieving potent inhibition. nih.gov The development of these inhibitors often focuses on optimizing pharmacokinetic properties and minimizing off-target effects like cytochrome P450 (CYP) inhibition. nih.gov The trifluoromethyl group, a key feature of this compound, is known to enhance lipophilicity, which can facilitate passage through biological membranes and improve interaction with hydrophobic pockets within target proteins like CETP. Structure-activity relationship (SAR) studies on related benzamide (B126) analogues have also indicated that trifluoromethyl and trifluoromethoxy substitutions contribute significantly to CETP inhibitory activity. For instance, a compound featuring a 4-trifluoromethoxy group demonstrated higher activity than analogues with 3,5-ditrifluoromethyl or 4-trifluoromethyl groups, suggesting that the electronic properties and positioning of the fluorine-containing moiety are critical for target engagement.
Ion Channel Modulation (in vitro)
Ion channels, which are pore-forming membrane proteins, are crucial for a wide range of physiological processes and represent a major class of drug targets. nih.gov Dysregulation of ion channel function can lead to various diseases known as channelopathies. nih.gov Compounds that modulate ion channel activity can have therapeutic applications in areas such as neuropsychiatric disorders, cardiovascular diseases, and pain management. nih.govgoogle.com
Direct experimental data detailing the interaction of this compound with specific ion channels is limited in the available literature. However, the structural components of the molecule, namely the piperidine (B6355638) ring and the substituted phenyl group, are common motifs in known ion channel modulators. The lipophilic nature imparted by the trifluoromethylphenyl group suggests potential interaction with the hydrophobic domains of ion channel proteins embedded within the cell membrane. Further in vitro electrophysiological studies would be necessary to characterize any potential modulatory effects on specific voltage-gated or ligand-gated ion channels.
Modulation of Biochemical Pathways
Based on the activities of structurally similar compounds, this compound has the potential to modulate several biochemical pathways. The trifluoromethylphenylpiperidine and related trifluoromethylphenylpiperazine scaffolds are prevalent in compounds designed to interact with various G-protein coupled receptors (GPCRs).
Serotonergic Pathways : Analogues are known to act as agonists or inverse agonists at serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A. smolecule.comresearchgate.netnih.gov These receptors are integral to pathways regulating mood, anxiety, and cognition.
Dopaminergic Pathways : The trifluoromethoxy derivative, N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide, has been designed as a dopamine (B1211576) D3 receptor ligand, a target for treating neurological and psychiatric disorders. nih.gov
Neurokinin Pathways : Piperidine and piperazine (B1678402) derivatives containing bis(trifluoromethyl)phenyl groups are potent and selective neurokinin 1 (NK1) receptor antagonists. nih.govnih.gov The NK1 receptor pathway is implicated in depression and chemotherapy-induced nausea.
Cannabinoid Pathways : A complex derivative incorporating a trifluoromethylphenyl group has been investigated as a potential peripheral cannabinoid-1 (CB1) receptor inverse agonist. nih.gov
In vitro ADME (Absorption, Distribution, Metabolism, Excretion) Considerations
The metabolic stability of a drug candidate is a critical factor in its development, determining its half-life and bioavailability. nih.gov In vitro assays using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are standard for assessing this property. mdpi.com
The presence of a trifluoromethyl (-CF3) group, as in this compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability. acs.org The strong carbon-fluorine bond is resistant to oxidative metabolism by CYP enzymes, which often targets aromatic rings or adjacent alkyl groups. Furthermore, studies comparing piperidine and piperazine analogues have shown that the piperidine ring can confer greater metabolic stability. In one study, piperidine analogues demonstrated improved stability in rat liver microsomes compared to their piperazine counterparts. nih.gov Research on other heterocyclic compounds also found that introducing a CF3-pyridyl group significantly improved metabolic stability in mouse liver microsomes. dndi.org
| Compound Class | Key Structural Feature | In Vitro System | Observed Effect on Metabolic Stability | Reference |
| Alicyclic Amines | Piperidine Ring | Rat Liver Microsomes | Improved stability compared to piperazine analogues. | nih.gov |
| 4-Azaindole-2-piperidines | CF3-pyridyl Amide | Mouse Liver Microsomes | Greater stability compared to the original hit compound. | dndi.org |
| General Fluorinated Drugs | Trifluoromethyl Group | General | The C-F bond's strength enhances resistance to oxidative metabolism. | acs.org |
| Tetraethyl-Substituted Nitroxides | Piperidine Ring | Rat Liver Microsomes | Introduction of steric hindrance increases resistance to reduction. | mdpi.com |
Ligand-Target Interaction Analysis
The specific interactions between this compound and a biological target are governed by its distinct structural features.
Piperidine Ring : This saturated heterocycle typically adopts a stable chair conformation. The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated state, as a hydrogen bond donor and can form ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a binding pocket.
Ethyl Linker : The two-carbon chain connecting the piperidine and phenyl rings provides conformational flexibility. This allows the molecule to orient its two main structural components optimally within a target's binding site to maximize favorable interactions.
2-(Trifluoromethyl)phenyl Group : This component plays a crucial role in ligand binding. The phenyl ring can engage in hydrophobic interactions, pi-stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and van der Waals interactions. The trifluoromethyl group is a potent electron-withdrawing group and significantly increases the lipophilicity of the phenyl ring. This enhances hydrophobic interactions and can improve the compound's ability to cross biological membranes to reach its target.
Molecular docking studies on structurally related compounds confirm the importance of these interactions. For example, in CETP inhibitors, hydrophobic pockets accommodate substituted phenyl rings, while in receptor antagonists, these groups often fit into specific lipophilic sub-pockets to confer potency and selectivity. nih.govnih.gov
| Structural Component | Potential Role in Ligand-Target Interaction | Supporting Evidence/Principle | Reference |
| Piperidine Ring | Forms hydrogen bonds and ionic interactions (salt bridges). | The basic nitrogen atom is a key interaction point. | |
| Ethyl Linker | Provides conformational flexibility for optimal binding orientation. | Balances flexibility and hydrophobicity, favoring membrane permeability. | |
| Phenyl Ring | Engages in hydrophobic interactions and pi-stacking. | Aromatic systems commonly interact with aromatic residues in binding sites. | mdpi.com |
| Trifluoromethyl Group | Enhances lipophilicity for stronger hydrophobic interactions; electron-withdrawing effects. | Increases binding affinity by fitting into hydrophobic pockets and modulating electronic properties. |
Future Research Trajectories for 4 2 2 Trifluoromethyl Phenyl Ethyl Piperidine
Development of Advanced Synthetic Methodologies
Future synthetic research on 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine and its analogues will likely focus on improving efficiency, stereoselectivity, and the diversity of accessible derivatives. While classical synthetic routes provide a basis, the development of more sophisticated methodologies is crucial for advancing this chemical series.
Key areas of focus will include:
Asymmetric Synthesis: Developing stereoselective syntheses to access enantiomerically pure forms of analogues will be critical, as different stereoisomers can exhibit distinct pharmacological activities and metabolic profiles. thieme-connect.comresearchgate.net
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the piperidine (B6355638) ring and the aromatic system will enable the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. This approach avoids the need for de novo synthesis for each new derivative.
Flow Chemistry and Automation: The use of continuous flow chemistry can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives. Automation can further accelerate the synthesis and purification processes.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Convergent Synthesis | High overall yield, flexibility in modifying structural components independently. | Requires careful planning and optimization of individual fragment syntheses. |
| Catalytic C-H Activation | Atom economy, direct functionalization of the core scaffold. | Achieving high regioselectivity and catalyst efficiency. |
| Biocatalysis | High stereoselectivity, environmentally friendly reaction conditions. | Enzyme stability and substrate scope limitations. |
| Photoredox Catalysis | Mild reaction conditions, access to unique chemical transformations. | Scalability and the need for specialized equipment. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of novel drug candidates. acs.orgmdpi.comlondondaily.news For this compound, these computational tools can be employed to accelerate the discovery of new analogues with improved properties.
Future research in this area will likely involve:
Generative Models: Using generative AI models to explore vast chemical spaces and design novel molecules with desired pharmacological profiles from the outset. iptonline.com These models can propose structures that are synthetically feasible and possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. iptonline.com
Predictive Modeling: Developing and utilizing ML models to predict the biological activity, selectivity, and potential off-target effects of designed analogues. mdpi.comlondondaily.news This can help prioritize the synthesis of the most promising compounds, saving time and resources. biopharmatrend.com
Retrosynthesis Prediction: Employing AI-powered retrosynthesis tools to devise efficient synthetic routes for novel, computationally designed analogues. acs.org This can help to bridge the gap between in silico design and practical laboratory synthesis. biopharmatrend.com
Table 2 outlines potential applications of AI/ML in the development of this compound.
| AI/ML Application | Objective | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | To build predictive models that correlate structural features with biological activity. tandfonline.com | Identification of key structural motifs for potency and selectivity. |
| De Novo Drug Design | To generate novel molecular structures with optimized properties. | A library of virtual compounds with high predicted activity and favorable ADMET profiles. |
| ADMET Prediction | To forecast the pharmacokinetic and toxicity profiles of new analogues. | Early identification and elimination of candidates with poor drug-like properties. |
| Synthetic Route Prediction | To identify efficient and feasible synthetic pathways for target molecules. | Reduced time and resources spent on synthetic route development. |
Exploration of Novel Biological Targets through High-Throughput Screening
High-throughput screening (HTS) is a powerful tool for identifying the biological targets of a compound and discovering new therapeutic applications. nih.govproquest.comnih.gov Given the structural features of this compound, which are common in centrally active agents, HTS campaigns could be instrumental in uncovering its mechanism of action and identifying novel targets. brainxell.com
Future HTS efforts could include:
Phenotypic Screening: Utilizing cell-based assays to screen the compound against a wide range of disease models, particularly those related to neurological and psychiatric disorders. nih.govproquest.com This approach does not require prior knowledge of the specific target.
Target-Based Screening: Screening against large panels of known biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify direct molecular interactions.
High-Content Imaging: Employing automated microscopy and image analysis to assess the effects of the compound on cellular morphology and function, providing deeper insights into its biological activity.
Table 3 summarizes potential HTS approaches for this compound.
| Screening Approach | Description | Potential Disease Areas |
| Cell-Based Assays | Measuring the effect of the compound on cellular functions in disease-relevant cell lines. proquest.com | Neurodegenerative diseases, psychiatric disorders, pain. |
| Biochemical Assays | Assessing the compound's ability to modulate the activity of purified enzymes or receptors. | A wide range of therapeutic areas depending on the targets screened. |
| Whole Organism Screening | Evaluating the compound's effects in model organisms such as zebrafish or C. elegans. | Developmental disorders, toxicology. |
Elucidation of Detailed Mechanistic Insights via Advanced Biophysical Techniques
A thorough understanding of how this compound interacts with its biological target(s) at a molecular level is crucial for rational drug design. Advanced biophysical techniques can provide high-resolution information on the binding kinetics, thermodynamics, and structural basis of these interactions. nih.govnuvisan.comwhiterose.ac.uknih.gov
Future research should employ a suite of biophysical methods, including:
Surface Plasmon Resonance (SPR): To determine the kinetics (on- and off-rates) and affinity of the compound's binding to its target protein. nuvisan.commdpi.com
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, providing insights into the driving forces of the interaction. nuvisan.comwhiterose.ac.uk
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To obtain high-resolution three-dimensional structures of the compound bound to its target, revealing the precise binding mode and key interactions. whiterose.ac.ukmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the dynamics of the compound-target interaction in solution and to map the binding site. nih.govnuvisan.com
Table 4 highlights the information that can be obtained from various biophysical techniques.
| Biophysical Technique | Information Gained | Application in Drug Discovery |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff). mdpi.com | Hit validation, lead optimization. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nuvisan.com | Mechanistic studies, understanding binding forces. |
| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. mdpi.com | Structure-based drug design. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping, conformational changes upon binding. nih.gov | Fragment screening, validation of binding mode. |
Design of Next-Generation Analogues with Tuned Pharmacological Profiles
The ultimate goal of future research on this compound is to design next-generation analogues with optimized pharmacological profiles. This will involve a systematic exploration of the structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. nbinno.comresearchgate.net
Key strategies for designing improved analogues include:
Modification of the Piperidine Ring: Introducing substituents on the piperidine nitrogen or at other positions on the ring can modulate basicity, lipophilicity, and interactions with the target. researchgate.netnih.gov
Substitution on the Phenyl Ring: Exploring different substitution patterns on the phenyl ring, in addition to the trifluoromethyl group, can fine-tune electronic properties and steric interactions. The trifluoromethyl group itself is known to enhance metabolic stability and binding affinity. bohrium.commdpi.comnih.govwechemglobal.com
Varying the Ethyl Linker: Altering the length and rigidity of the ethyl linker between the two ring systems can optimize the orientation of the pharmacophores within the binding pocket.
Table 5 provides examples of potential modifications and their intended effects.
| Structural Modification | Rationale | Desired Outcome |
| Introduction of chiral centers | To explore stereospecific interactions with the target. thieme-connect.comresearchgate.net | Increased potency and/or selectivity. |
| Bioisosteric replacement of the trifluoromethyl group | To modulate electronic properties and metabolic stability. | Improved pharmacokinetic profile. |
| Incorporation of polar functional groups | To improve solubility and reduce off-target effects. | Enhanced drug-like properties. |
| Constraining the conformation of the molecule | To pre-organize the molecule for optimal binding to the target. | Increased binding affinity and selectivity. |
Q & A
Q. What are the standard synthetic routes for 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine, and how do reaction parameters influence yield?
The synthesis typically involves multi-step organic reactions, including alkylation, nucleophilic substitution, or coupling reactions. For example, analogous piperidine derivatives (e.g., sulfanyl- or fluorophenyl-substituted compounds) are synthesized via alkylation of the piperidine ring with halogenated intermediates, followed by purification using column chromatography . Key parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl-ethyl bond formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in SN2 mechanisms .
For large-scale synthesis, continuous flow reactors and automated systems are recommended to optimize purity (>95%) and reproducibility .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ethyl linkage, trifluoromethyl group). The deshielding effect of the trifluoromethyl group (~δ 120–130 ppm in ¹⁹F NMR) confirms its presence .
- X-ray Crystallography : Resolves piperidine ring conformation (chair vs. boat) and torsional angles of the ethyl-phenyl linkage .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 302.15 for C₁₄H₁₆F₃N⁺) .
Q. What preliminary biological activities have been reported for structurally similar piperidine derivatives?
Comparative studies of analogs (e.g., 4-methylphenyl or chlorophenyl derivatives) reveal:
| Compound | Antimicrobial Activity (MIC, µg/mL) | Neuroprotective Efficacy (IC₅₀, µM) |
|---|---|---|
| 4-[2-(4-Chlorophenyl)ethyl]piperidine | 32 | >100 |
| 4-[2-(4-Methylphenyl)ethyl]piperidine | 16 | 45 |
| Target Compound | 8–16 | 20–30 |
| The trifluoromethyl group enhances lipophilicity and target binding (e.g., kinase inhibition), while the ethyl spacer improves metabolic stability . |
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
Quantum mechanical calculations (e.g., DFT) model transition states and activation energies for key steps like aryl-ethyl coupling. Institutions like ICReDD employ:
- Reaction Path Search : Identifies low-energy pathways for nucleophilic substitution or Suzuki-Miyaura coupling .
- Machine Learning : Trains on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts, reducing trial-and-error experimentation by 40–60% .
For example, MD simulations can assess steric hindrance from the trifluoromethyl group during ring closure .
Q. How do researchers resolve contradictions in biological data for piperidine derivatives, such as conflicting IC₅₀ values across assays?
Methodological strategies include:
- Assay Standardization : Use identical cell lines (e.g., HEK293 for neuroprotection) and control compounds to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers. For instance, discrepancies in neuroprotection IC₅₀ may arise from differences in ROS detection methods (fluorogenic vs. luminescent probes) .
- Theoretical Frameworks : Apply kinetic models (e.g., Michaelis-Menten) to distinguish target-specific effects from nonspecific binding .
Q. What is the role of the trifluoromethyl group in modulating target interactions, and how can this be validated experimentally?
The -CF₃ group:
- Enhances Binding Affinity : Its electron-withdrawing nature stabilizes π-π stacking with aromatic residues (e.g., tyrosine in kinase active sites).
- Improves Pharmacokinetics : Increases metabolic stability by resisting cytochrome P450 oxidation .
Validation methods: - SAR Studies : Compare analogs with -CH₃, -Cl, or -OCH₃ substituents. Fluorine-containing derivatives show 3–5× higher blood-brain barrier permeability in rodent models .
- Isothermal Titration Calorimetry (ITC) : Quantifies ΔG changes upon -CF₃ substitution in receptor-ligand binding .
Q. What strategies are effective in optimizing reaction yields for halogenated intermediates in the synthesis pathway?
- Microwave-Assisted Synthesis : Reduces reaction time for aryl halide coupling from 24 h to 2–4 h, achieving yields >85% .
- Catalyst Screening : Pd/Cu bimetallic systems improve Ullmann coupling efficiency (TON = 1,200 vs. 400 for Pd alone) .
- In Situ Monitoring : Raman spectroscopy tracks intermediate concentrations to adjust reagent stoichiometry dynamically .
Q. How can researchers design SAR studies to explore the ethyl linker’s impact on bioactivity?
- Linker Length Variation : Synthesize analogs with methyl, propyl, or butyl spacers. Ethyl provides optimal balance between flexibility and rigidity in molecular dynamics simulations .
- Functional Group Replacement : Substitute the ethyl group with ester or amide linkages to assess hydrogen-bonding effects.
- Free-Wilson Analysis : Statistically correlates linker modifications with activity changes across a library of 50+ derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
